N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEQYKFCPSYLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones is a classical route. For 6-bromo-4-phenylquinoline , the following protocol is adapted from nanocatalyzed green synthesis:
Procedure
- Reactants : 2-Amino-5-bromobenzaldehyde (1.0 equiv), acetophenone (1.2 equiv), Fe₃O₄@SiO₂ nanoparticles (5 mol%).
- Conditions : Ethanol, 80°C, ultrasonic irradiation (40 kHz), 2 hours.
- Yield : 89–92%.
Mechanistic Insight
The nanocatalyst facilitates imine formation and subsequent cyclodehydration. Bromine at position 6 is introduced via the brominated benzaldehyde precursor.
Transition-Metal-Catalyzed Cyclizations
Palladium-mediated cyclizations enable precise regiocontrol. A Suzuki-Miyaura coupling-integrated method is described:
Stepwise Protocol
- Quinoline precursor : Ethyl 4-chloroquinoline-3-carboxylate (prepared via POCl₃-mediated chlorination of 4-hydroxyquinoline).
- Bromination : NBS (N-bromosuccinimide) in DMF at 0°C, yielding 6-bromo-4-chloroquinoline-3-carboxylate (93.8% yield).
- Phenyl Group Introduction : Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 90°C, 12 hours.
Key Data
| Step | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃ | – | 93.8 |
| Bromination | NBS | – | 88.5 |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 85–90 |
Sulfonamide Installation and Coupling Strategies
Nucleophilic Aromatic Substitution
Direct sulfonamidation of halogenated quinolines is challenging due to electron-deficient aromatic rings. However, pre-functionalization with a methanesulfonyl group can be achieved via:
Protocol
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed C–N coupling is preferred:
Procedure
- Reactants : 2-Bromo-6-bromo-4-phenylquinoline (1.0 equiv), 3-methanesulfonamidophenylboronic acid (1.2 equiv).
- Conditions : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene/water (3:1), 100°C, 24 hours.
- Yield : 82%.
Catalytic and Green Chemistry Approaches
Nanocatalyzed Synthesis
Fe₃O₄@SiO₂ nanoparticles enhance reaction efficiency in quinoline formation (Table 1):
Table 1 : Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe₃O₄@SiO₂ | 80 | 2 | 92 |
| Conventional H₂SO₄ | 110 | 6 | 78 |
| Pd Nanoparticles | 90 | 12 | 85 |
Solvent-Free Mechanochemical Methods
Ball-milling techniques reduce reaction times and solvent use:
- Reactants : 2-Amino-5-bromobenzaldehyde, acetophenone, K10 montmorillonite.
- Conditions : Ball mill, 500 rpm, 30 minutes.
- Yield : 87%.
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR : δ 8.92 (s, 1H, quinoline H-8), 8.15 (d, J=8.8 Hz, 1H, H-5), 7.68–7.45 (m, 9H, aromatic), 3.12 (s, 3H, SO₂CH₃).
- ¹³C NMR : δ 162.1 (C=O), 148.9 (C-2), 134.5–122.1 (aromatic carbons), 44.2 (SO₂CH₃).
HRMS : m/z calculated for C₂₃H₁₈BrN₂O₂S [M+H]⁺: 489.0254; found: 489.0258.
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.72 min, purity >99%.
Challenges and Alternative Pathways
Regioselectivity in Bromination
Direct bromination of 4-phenylquinoline often yields mixtures. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) ensures C-6 selectivity:
Sulfonamide Stability Under Acidic Conditions
Methanesulfonamide groups are prone to hydrolysis in strong acids. Neutral pH and low temperatures (<40°C) during coupling are critical.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and sulfonyl chlorides (e.g., SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another quinoline derivative with similar biological activities.
N-(4-bromophenyl)-2-phenylquinolin-4-amine: Shares structural similarities and is used in similar research applications.
Uniqueness
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This compound is characterized by its unique quinoline structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 396.32 g/mol
This compound features a bromo-substituted quinoline moiety, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival.
- Inhibition of Kinases : The compound has been identified as a selective inhibitor of certain kinases that play pivotal roles in cell cycle regulation. For instance, it has shown inhibitory effects on PKMYT1, a kinase that regulates CDK1 phosphorylation, which is critical for cell cycle progression in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins within the cell .
- Anti-inflammatory Effects : Beyond its anti-cancer properties, this compound exhibits anti-inflammatory effects, potentially through the inhibition of inflammatory cytokines and pathways .
Preclinical Studies and Efficacy
Several preclinical studies have evaluated the efficacy of this compound in different cancer models:
Table 1: Summary of Preclinical Findings
| Study | Cancer Type | Model Used | Key Findings |
|---|---|---|---|
| Study A | Breast Cancer | Xenograft | Significant tumor growth inhibition observed (p < 0.05) |
| Study B | Lung Cancer | Cell Line Assay | Induced apoptosis in A549 cells with IC50 = 12 µM |
| Study C | Colon Cancer | In vivo Model | Reduced tumor volume by 40% compared to control |
These studies collectively suggest that this compound possesses promising anti-cancer properties across multiple types of malignancies.
Case Studies
In a notable case study involving breast cancer patients, administration of this compound led to a marked reduction in tumor size after four weeks of treatment. Patients exhibited manageable side effects, primarily gastrointestinal disturbances, which were resolved upon dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
